molecular formula C12H23BrO B13060622 1-Bromo-2-(tert-butoxy)cyclooctane

1-Bromo-2-(tert-butoxy)cyclooctane

Cat. No.: B13060622
M. Wt: 263.21 g/mol
InChI Key: RQSVPTAKWBOYJQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(tert-butoxy)cyclooctane is an organic compound with the molecular formula C₁₂H₂₃BrO It is a derivative of cyclooctane, where a bromine atom and a tert-butoxy group are substituted at the first and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxy)cyclooctane can be synthesized through the bromination of 2-(tert-butoxy)cyclooctane. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(tert-butoxy)cyclooctane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.

    Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH₂) in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

    Nucleophilic Substitution: Corresponding substituted cyclooctane derivatives.

    Elimination Reactions: Cyclooctenes.

    Oxidation: Oxidized derivatives of the tert-butoxy group.

Scientific Research Applications

1-Bromo-2-(tert-butoxy)cyclooctane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

    Chemical Biology: Employed in the study of biological systems and mechanisms involving brominated compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(tert-butoxy)cyclooctane in chemical reactions involves the reactivity of the bromine atom and the tert-butoxy group. The bromine atom acts as a leaving group in nucleophilic substitution and elimination reactions, while the tert-butoxy group can participate in oxidation-reduction processes. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 1-Bromo-2-(tert-butoxy)cyclohexane
  • 1-Bromo-2-(tert-butoxy)cyclopentane
  • 1-Bromo-2-(tert-butoxy)cyclododecane

Comparison: 1-Bromo-2-(tert-butoxy)cyclooctane is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness can influence its reactivity and applications in various chemical processes.

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-bromo-2-[(2-methylpropan-2-yl)oxy]cyclooctane

InChI

InChI=1S/C12H23BrO/c1-12(2,3)14-11-9-7-5-4-6-8-10(11)13/h10-11H,4-9H2,1-3H3

InChI Key

RQSVPTAKWBOYJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCCCCCC1Br

Origin of Product

United States

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